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molecular formula C12H25NaO4S B7797949 sodium;dodecyl sulfate

sodium;dodecyl sulfate

Cat. No. B7797949
M. Wt: 288.38 g/mol
InChI Key: DBMJMQXJHONAFJ-UHFFFAOYSA-M
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Patent
US09279165B2

Procedure details

The enzyme composition was diluted 250 times in deionized water and loaded onto a 4-20% Tris-glycine SDS-PAGE gel (Nu Page, Invitrogen) and the electrophoresis was conducted as described by the manufacturer.
Name
Tris-glycine SDS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(N)C(O)=O.C(O)C(N)(CO)CO.[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][O:26][S:27]([O-:30])(=[O:29])=[O:28].[Na+:31]>O>[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][O:26][S:27]([O-:30])(=[O:29])=[O:28].[Na+:31] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Tris-glycine SDS
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)N.C(C(CO)(CO)N)O.CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09279165B2

Procedure details

The enzyme composition was diluted 250 times in deionized water and loaded onto a 4-20% Tris-glycine SDS-PAGE gel (Nu Page, Invitrogen) and the electrophoresis was conducted as described by the manufacturer.
Name
Tris-glycine SDS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(N)C(O)=O.C(O)C(N)(CO)CO.[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][O:26][S:27]([O-:30])(=[O:29])=[O:28].[Na+:31]>O>[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][O:26][S:27]([O-:30])(=[O:29])=[O:28].[Na+:31] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Tris-glycine SDS
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)N.C(C(CO)(CO)N)O.CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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